molecular formula C16H22N4O2S B2690249 1-(methylsulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine CAS No. 1426314-98-8

1-(methylsulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine

Cat. No. B2690249
M. Wt: 334.44
InChI Key: HUFIBEHNHPCUKE-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine, also known as MPP, is a piperazine derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

  • Metabolic Pathways of Arylpiperazine Derivatives : Arylpiperazine derivatives, including compounds like the one specified, have been studied for their metabolism and effects related to serotonin receptor modulation. These compounds are metabolized extensively, undergoing processes like CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which then distribute across tissues, including the brain. Such metabolic pathways are critical for understanding the pharmacological actions of these derivatives (Caccia, 2007).

  • Anti-mycobacterial Activity : Piperazine and its analogues, by extension, have been identified as vital scaffolds in developing anti-mycobacterial agents, particularly against Mycobacterium tuberculosis. The structural modifications in piperazine-based compounds enhance their activity against both drug-sensitive and drug-resistant strains of TB, showcasing a significant area of therapeutic application (Girase et al., 2020).

  • Therapeutic Applications of Piperazine Derivatives : Piperazine is a core moiety in numerous drugs across various therapeutic categories, including antipsychotics, antidepressants, and antivirals. Modifications to the piperazine nucleus can significantly influence the medicinal potential of the resultant molecules, pointing towards a broad spectrum of potential research and development applications (Rathi et al., 2016).

  • DNA Interaction and Drug Design : Compounds like Hoechst 33258, which contain piperazine structures, demonstrate strong binding to the minor groove of double-stranded DNA, suggesting applications in the design of drugs for cancer therapy and other diseases requiring DNA interaction (Issar & Kakkar, 2013).

  • Antioxidant Capacity and Chemical Inhibition : Piperazine derivatives have been evaluated for their antioxidant capacity, indicating potential applications in oxidative stress-related diseases. Additionally, their role in inhibiting cytochrome P450 isoforms presents implications for drug-drug interactions and the metabolism of other pharmaceuticals (Ilyasov et al., 2020; Khojasteh et al., 2011).

properties

IUPAC Name

1-methylsulfonyl-4-[2-(2-phenylimidazol-1-yl)ethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-23(21,22)20-13-10-18(11-14-20)9-12-19-8-7-17-16(19)15-5-3-2-4-6-15/h2-8H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFIBEHNHPCUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CCN2C=CN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(methylsulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine

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